Cas no 860786-66-9 (ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate)

Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group and an ester-functionalized side chain. This structure confers versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in drug design. The ester moiety allows for further derivatization, making it a valuable precursor in medicinal chemistry. Its well-defined molecular architecture supports controlled reactivity, facilitating its use in targeted synthetic pathways. The compound is typically characterized by high purity and stability under standard storage conditions.
ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate structure
860786-66-9 structure
Product Name:ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
CAS No:860786-66-9
MF:C13H14ClN3O3
MW:295.721561908722
CID:6783494
PubChem ID:4602133
Update Time:2025-05-19

ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • 860786-66-9
    • DTXSID201324142
    • HMS2709F24
    • ethyl2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
    • MLS000763865
    • SMR000336491
    • AKOS005081492
    • 12T-0292
    • ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
    • ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
    • CHEMBL1349861
    • Inchi: 1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3
    • InChI Key: PKPNLHDIGQCOAC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(N(CC(=O)OCC)N=C1C)=O

Computed Properties

  • Exact Mass: 295.0723690g/mol
  • Monoisotopic Mass: 295.0723690g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 62.2Ų

ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629015-1mg
Ethyl 2-(4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
860786-66-9 98%
1mg
¥464.00 2024-07-28

Additional information on ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Introduction to Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. 860786-66-9)

Ethyl 2-[4-(4-chlorophenyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)]acetate (CAS No. 860786-66-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that exhibit a unique combination of structural and functional properties, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate incorporates several key pharmacophoric elements that are highly relevant to modern drug design. The presence of a triazole ring, a chlorophenyl moiety, and an acetic acid ester group contributes to its potential biological activity. Specifically, the triazole ring is known for its role in various bioactive molecules, including antifungal and antiviral agents, while the chlorophenyl group often enhances binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The triazole scaffold, in particular, has been extensively studied due to its ability to modulate various biological pathways. Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate represents an advanced derivative that builds upon the established pharmacological properties of triazole-containing compounds. Its structural features suggest potential applications in the development of new drugs targeting inflammatory diseases, infectious disorders, and other complex conditions.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the ester group at the acetic acid moiety not only influences the solubility and metabolic stability of the molecule but also opens up possibilities for further derivatization. Such modifications are crucial for optimizing pharmacokinetic profiles and enhancing therapeutic efficacy.

One of the most compelling aspects of Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is its potential as a lead compound for drug development. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in human diseases. The chlorophenyl group, in particular, has been shown to enhance binding affinity in several pharmacological contexts, making it an attractive feature for medicinal chemists.

The triazole ring's stability under physiological conditions further enhances its suitability as a core structure in drug design. This stability ensures that the compound can undergo necessary biological transformations without degradation, thereby maintaining its intended pharmacological effects. Additionally, the presence of multiple substituents allows for fine-tuning of electronic and steric properties, which are critical factors in determining binding affinity and selectivity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like Ethyl 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-y]acetate. Molecular docking simulations have been particularly useful in predicting how this compound might interact with target proteins. These studies have provided valuable insights into its potential therapeutic applications and have guided further optimization efforts.

The acetic acid ester group in the molecule also plays a significant role in its overall pharmacological profile. Ester functionalities are commonly found in bioactive molecules due to their ability to improve membrane permeability and metabolic stability. In Ethyl 2-[4-(4-chlorophenyl)-3-methyl -5 -oxo - 4 , 5 - dihydro - 1 H - 1 , 2 , 4 - tri azol - 1 - yl ] acetate, this ester group may contribute to its solubility and bioavailability while also serving as a site for further chemical modifications.

In conclusion, Ethyl 2-[4-(4-chlorophenyl-3-methyl5-oxo-4 , 5 - dihydro - 1 H - 1 , 2 , 4 - tri azol - 1 - yl])acetate (CAS No. 860786 -66 -9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds like this one,the pharmaceutical industry can look forward to innovative treatments for a wide range of diseases.

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